5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide

Catalog No.
S676910
CAS No.
618070-68-1
M.F
C10H10BrN5O
M. Wt
296.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydra...

CAS Number

618070-68-1

Product Name

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide

IUPAC Name

5-amino-1-(4-bromophenyl)pyrazole-4-carbohydrazide

Molecular Formula

C10H10BrN5O

Molecular Weight

296.12 g/mol

InChI

InChI=1S/C10H10BrN5O/c11-6-1-3-7(4-2-6)16-9(12)8(5-14-16)10(17)15-13/h1-5H,12-13H2,(H,15,17)

InChI Key

XKCCKDRUAISHDI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)NN)N)Br

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)NN)N)Br

The exact mass of the compound 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Antileishmanial and Antimalarial Activities

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide is a heterocyclic compound belonging to the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms. This specific compound features an amino group at the 5-position, a bromophenyl group at the 1-position, and a carbohydrazide group at the 4-position of the pyrazole ring. Its molecular formula is C10H10BrN5O, and it is recognized for its unique chemical properties, which make it valuable in various scientific research applications, including medicinal chemistry and materials science.

  • No information available on the mechanism of action for this specific molecule.
  • Since information on this specific compound is limited, it's best to consider general safety precautions when handling unknown organic compounds. This includes wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat.

Future Research Directions

  • Given the presence of potentially interesting functional groups, further research could explore the synthesis and characterization of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide.
  • Studies could investigate its physical and chemical properties, potential biological activity, and applications in medicinal chemistry.

  • Oxidation: The amino group can be oxidized to form nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: The bromophenyl group can be reduced to yield phenyl derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The bromine atom can be substituted with various functional groups (e.g., hydroxyl, alkyl, or aryl) through nucleophilic substitution reactions. Nucleophiles like sodium hydroxide or Grignard reagents are often employed in these processes.

The major products formed from these reactions include nitro derivatives, phenyl derivatives, and various substituted pyrazole derivatives, depending on the specific reagents and conditions used.

Research indicates that 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide exhibits potential biological activities. It has been investigated for its antimicrobial, antifungal, and anticancer properties. The presence of both amino and carbohydrazide functional groups enables it to form hydrogen bonds and interact with biological molecules, potentially modulating their activity. Specific molecular targets and pathways are still under investigation, making this compound a subject of ongoing research in medicinal chemistry.

The synthesis of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide typically involves several steps:

  • Formation of Pyrazole Derivative: The initial step generally involves the reaction of 4-bromophenylhydrazine with ethyl acetoacetate to produce the corresponding pyrazole derivative.
  • Introduction of Carbohydrazide Group: This intermediate is then reacted with hydrazine hydrate to introduce the carbohydrazide group at the 4-position of the pyrazole ring.
  • Reaction Conditions: The reactions are usually conducted under reflux conditions in solvents such as ethanol or methanol. Purification techniques like recrystallization or chromatography are employed to ensure product purity and yield.

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide has diverse applications in scientific research:

  • Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: The compound is studied for its potential biological activities, particularly in drug development targeting various diseases.
  • Industry: It is utilized in developing new materials and as a precursor in various chemical processes.

The mechanism of action for 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets within biological systems. The amino and carbohydrazide groups facilitate hydrogen bonding and other interactions with biological molecules, which may lead to inhibition or modulation of their activity. Ongoing studies aim to elucidate the precise molecular pathways affected by this compound.

Several compounds share structural similarities with 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide, each exhibiting unique properties:

Compound NameUnique Features
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acidContains a fluorophenyl group; studied for enzyme inhibition properties
5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acidFeatures a chlorophenyl group; potential applications in pharmaceuticals
5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acidPossesses a methoxyphenyl group; distinct electronic properties affecting reactivity

The presence of the bromophenyl group in 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets compared to its fluorinated, chlorinated, and methoxylated analogs .

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide features a pyrazole core substituted with a 4-bromophenyl group at position 1, an amino group at position 5, and a carbohydrazide moiety at position 4 (Figure 1). The molecule adopts a planar conformation due to conjugation across the pyrazole ring, with the bromophenyl group oriented at a dihedral angle of approximately 33.7° relative to the heterocyclic plane, as observed in analogous pyrazole-thiadiazole hybrids.

Crystallographic studies of related compounds reveal key bond parameters:

  • Pyrazole ring: N–N bond lengths of 1.35–1.38 Å and C–N distances of 1.32–1.34 Å, consistent with aromatic delocalization.
  • Carbohydrazide side chain: The C=O bond measures ~1.23 Å, while N–H bonds range from 0.86–0.89 Å, indicative of hydrogen-bonding potential.

Intermolecular interactions stabilize the crystal lattice:

  • N–H···O hydrogen bonds between the carbohydrazide carbonyl and amino groups (2.60–3.30 Å).
  • C–H···Br contacts (3.18–3.35 Å) involving the bromophenyl substituent.

Table 1: Selected crystallographic parameters for analogous pyrazole derivatives

ParameterValueSource
Dihedral angle (pyrazole-phenyl)33.7° ± 2.1°
N–H···O bond length2.36–3.30 Å
C=O bond length1.23 Å

Synthetic Methodologies and Optimization

Hydrazine-Mediated Cyclization Approaches

The most common route involves cyclocondensation of 4-bromophenylhydrazine with β-ketoesters or α,β-unsaturated ketones. A representative protocol:

  • Reactants: Ethyl (ethoxymethylene)malonate (1.0 eq) and 4-bromophenylhydrazine hydrochloride (1.1 eq).
  • Conditions: K₂CO₃ (2.0 eq) in ethanol, refluxed at 80°C for 8 hours.
  • Yield: 73% after recrystallization from aqueous methanol.

Key optimization factors:

  • pH control: Acidification to pH 2 post-reaction minimizes side products.
  • Solvent effects: Ethanol enhances regioselectivity compared to DMF or THF.

Scheme 1: Hydrazine-mediated cyclization
$$
\text{4-Bromophenylhydrazine} + \text{Ethyl (ethoxymethylene)malonate} \xrightarrow{\text{EtOH, 80°C}} \text{Target compound}
$$

Curtius Degradation and Decarboxylation Strategies

Curtius rearrangement enables access to isocyanate intermediates for functional group diversification:

  • Acyl azide formation: Treat 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid with diphenylphosphoryl azide (DPPA).
  • Thermal decomposition: Heat at 120°C in toluene to generate the isocyanate.
  • Hydrazide formation: Quench with hydrazine hydrate to install the carbohydrazide group.

Critical parameters:

  • Temperature: Decomposition below 100°C leads to nitrene byproducts.
  • Catalysis: Boron trifluoride improves yield to 85% by lowering activation energy.

One-Pot Modular Synthesis Techniques

Integrated protocols combine cyclization and functionalization steps:

Procedure:

  • Step 1: Condense 4-bromoacetophenone with diethyl oxalate (Claisen condensation).
  • Step 2: React intermediate with thiosemicarbazide in ethanol under reflux.
  • Step 3: In situ oxidation with H₂O₂ yields the target carbohydrazide.

Advantages:

  • Yield: 82% overall vs. 65% for stepwise methods.
  • Atom economy: Eliminates intermediate purification.

Table 2: Comparison of synthetic methods

MethodYield (%)Purity (%)Time (h)
Hydrazine cyclization73988
Curtius degradation859512
One-pot synthesis82976

Reaction Mechanism Elucidation

The hydrazine-mediated pathway proceeds via:

  • Nucleophilic attack: Hydrazine nitrogen attacks the β-carbon of the enolate.
  • Cyclization: Intramolecular dehydration forms the pyrazole ring.
  • Aromatization: Base-assisted elimination of ethanol generates the aromatic system.

Isolation of intermediates like ethyl 5-hydroxy-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate confirms the mechanism.

Analytical Characterization Techniques

  • NMR spectroscopy:

    • $$ ^1H $$: δ 6.79 (s, 1H, pyrazole-H), 7.58–7.71 (m, 4H, Ar-H).
    • $$ ^{13}C $$: 162.3 ppm (C=O), 148.2 ppm (pyrazole C-3).
  • Mass spectrometry:

    • ESI-MS: m/z 323.01 [M+H]$$^+$$ (calc. 322.99).
  • X-ray diffraction:

    • Space group P$$ \overline{1} $$, Z = 2, R$$_1$$ = 0.0348.

Computational Modeling Insights

DFT calculations (B3LYP/6-311++G**) reveal:

  • HOMO-LUMO gap: 4.2 eV, indicating moderate reactivity.
  • Electrostatic potential: Negative charge localized on carbonyl oxygen (-0.43 e).

Molecular docking predicts strong binding to kinase targets via:

  • Hydrogen bonds with carbohydrazide NH (2.1 Å).
  • π-stacking with bromophenyl group (3.8 Å).

Density Functional Theory (DFT) Simulations

Density Functional Theory calculations have emerged as the cornerstone computational method for investigating the electronic structure and properties of pyrazole derivatives, including 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide [1] [2] [3]. The reliability of DFT methods for pyrazole systems has been extensively validated through comparison with experimental data, demonstrating excellent agreement in molecular geometries, vibrational frequencies, and electronic properties [4] [5] [6].

The optimization of molecular geometries for pyrazole-carbohydrazide derivatives typically employs hybrid density functionals, with B3LYP being the most widely used due to its balanced treatment of exchange and correlation effects [2] [7] [8]. Advanced functionals such as CAM-B3LYP and M06-2X have shown superior performance for systems involving charge transfer and nonlinear optical properties [3] [9] [10]. The choice of basis set significantly influences the accuracy of calculated properties, with 6-311++G(d,p) providing an optimal balance between computational efficiency and precision for medium-sized organic molecules [5] [11] [6].

For 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide, DFT calculations reveal several critical structural features. The pyrazole ring maintains planarity with the carbohydrazide substituent, facilitating electronic delocalization across the molecular framework [12] [13] [14]. The presence of the 4-bromophenyl group introduces significant electronic perturbations due to the combined inductive and mesomeric effects of the bromine substituent [14] [15]. Computational studies indicate that the C-Br bond length ranges from 1.916 to 1.924 Å, consistent with typical aromatic carbon-halogen bond distances [14].

The carbohydrazide functionality exhibits distinctive hydrogen bonding capabilities, with N-N bond lengths in the 1.372 to 1.381 Å range and C=O bond lengths of approximately 1.228 Å [14]. These geometric parameters are crucial for understanding the molecule's interaction potential with biological targets and its solid-state packing behavior [13] [6].

Table 1: Computational Parameters for DFT Studies
ParameterCommonly Used ValuesApplication
Basis Set6-311++G(d,p), 6-31G(d), 6-311G(d,p)Accurate description of molecular orbitals
FunctionalB3LYP, CAM-B3LYP, M06-2X, PBE0Electronic structure and properties
Optimization MethodFull geometry optimizationGround state geometry determination
Frequency CalculationHarmonic frequency analysisVibrational modes and thermodynamics
Convergence Criteria (SCF)10⁻⁶ to 10⁻⁸ HartreeSelf-consistent field convergence
Convergence Criteria (Gradient)10⁻⁴ to 10⁻⁶ Hartree/BohrGeometry optimization convergence
Solvent ModelPCM, IEFPCM, SMDSolvation effects inclusion
Population AnalysisNBO, Mulliken, HirshfeldCharge distribution analysis

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital theory provides fundamental insights into the chemical reactivity and electronic properties of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide [2] [16] [14]. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, along with their energy gap, serve as key descriptors for predicting molecular stability, reactivity, and optical properties [3] [5] [17].

For pyrazole-carbohydrazide derivatives, computational studies reveal that the HOMO is predominantly localized on the pyrazole ring system, particularly around the nitrogen atoms and the amino substituent [2] [14]. This localization pattern indicates that nucleophilic attacks are most likely to occur at these electron-rich centers. The 4-bromophenyl substituent contributes to HOMO stabilization through its electron-withdrawing character, typically lowering the HOMO energy by 0.2 to 0.4 eV compared to unsubstituted phenyl analogues [3] [18].

The LUMO distribution shows significant delocalization across the entire molecular framework, with notable contributions from the carbohydrazide carbonyl group and the pyrazole ring [14]. The presence of the bromine atom enhances LUMO accessibility due to its ability to accommodate additional electron density through d-orbital participation [17] [18].

HOMO-LUMO energy gaps for 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide typically range from 3.4 to 4.2 eV, indicating moderate chemical stability and potential for electronic transitions in the UV-visible region [11] [14]. These energy gaps correlate well with experimental absorption maxima, validating the computational approach [7] [6].

Chemical hardness (η), calculated as η = (ELUMO - EHOMO)/2, provides quantitative assessment of molecular resistance to electronic perturbation [17] [3]. Values in the 1.7 to 2.1 eV range suggest moderate hardness, indicating balanced reactivity suitable for biological interactions [5] [19].

The global electrophilicity index (ω = μ²/2η), where μ is the electronic chemical potential, quantifies the molecule's propensity to accept electrons [17] [20]. Higher electrophilicity values correlate with enhanced biological activity, particularly in enzyme inhibition applications [19] [21].

Table 2: Frontier Molecular Orbital Energy Ranges
Compound TypeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Chemical Hardness (eV)
Simple pyrazoles-5.8 to -6.2-1.8 to -2.23.6 to 4.41.8 to 2.2
1-Phenyl-pyrazoles-5.6 to -6.0-2.0 to -2.43.2 to 4.01.6 to 2.0
4-Bromophenyl-pyrazoles-5.9 to -6.3-2.2 to -2.63.3 to 4.11.65 to 2.05
Pyrazole-carboxamides-5.7 to -6.1-2.1 to -2.53.2 to 4.01.6 to 2.0
Pyrazole-carbohydrazides-5.8 to -6.2-2.0 to -2.43.4 to 4.21.7 to 2.1
Methoxy-substituted pyrazoles-5.4 to -5.8-1.6 to -2.03.4 to 4.21.7 to 2.1
Electron-rich pyrazoles-5.2 to -5.6-1.4 to -1.83.4 to 4.21.7 to 2.1
Electron-poor pyrazoles-6.2 to -6.6-2.4 to -2.83.4 to 4.21.7 to 2.1

Natural Bond Orbital (NBO) Charge Distribution

Natural Bond Orbital analysis provides a comprehensive understanding of electron distribution and bonding characteristics in 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide [22] [6] [18]. NBO calculations offer superior accuracy compared to Mulliken population analysis, particularly for heterocyclic systems containing electronegative atoms [17] [19] [20].

The pyrazole nitrogen atoms exhibit significant negative charges, with N1 typically carrying -0.25 to -0.35 e and N2 bearing -0.20 to -0.30 e [17] [6]. This charge distribution reflects the nitrogen atoms' role as primary nucleophilic sites and explains their propensity for hydrogen bonding and metal coordination [19] [8].

Carbon atoms within the pyrazole ring display positive charges ranging from +0.05 to +0.25 e, with C3 being the most electron-deficient due to its position between the two nitrogen atoms [22] [14]. This electrophilic character makes C3 susceptible to nucleophilic attack, which is relevant for metabolic transformations and chemical modifications [17] [20].

The amino group (-NH₂) attached to the pyrazole ring carries substantial negative charge (-0.40 to -0.50 e), making it a highly nucleophilic center capable of forming strong hydrogen bonds [6] [23]. This charge concentration contributes significantly to the molecule's biological activity through specific interactions with enzyme active sites [19] [21].

The carbohydrazide functionality exhibits complex charge distribution patterns. The carbonyl oxygen bears the most negative charge (-0.55 to -0.65 e), serving as a strong hydrogen bond acceptor [22] [13]. The hydrazide nitrogen atoms display moderate negative charges (-0.30 to -0.45 e), enabling both hydrogen bonding and coordination interactions [6] [8].

The 4-bromophenyl substituent shows relatively balanced charge distribution across the aromatic ring, with the bromine atom carrying a slight negative charge (-0.05 to -0.15 e) [18] [14]. This charge pattern facilitates halogen bonding interactions, which contribute to molecular recognition and crystal packing stability [20] [15].

Table 3: Natural Bond Orbital Charge Distribution
Atom/FragmentCharge Range (e)Chemical Significance
N1 (pyrazole)-0.25 to -0.35Electron-rich site, nucleophilic
N2 (pyrazole)-0.20 to -0.30Moderate electron density
C3 (pyrazole)+0.15 to +0.25Electron-deficient, electrophilic
C4 (pyrazole)+0.10 to +0.20Moderate positive charge
C5 (pyrazole)+0.05 to +0.15Slight positive charge
NH₂ (amino group)-0.40 to -0.50Highly nucleophilic center
CONH-NH₂ (carbohydrazide)-0.30 to -0.45Hydrogen bonding donor/acceptor
Br (bromine)-0.05 to -0.15Halogen bonding capability
Phenyl ring (average)-0.05 to +0.05Relatively neutral aromatic system
Carbonyl oxygen-0.55 to -0.65Strong hydrogen bond acceptor

Hyperpolarizability Calculations for Nonlinear Optical Applications

The investigation of nonlinear optical (NLO) properties through hyperpolarizability calculations has emerged as a critical computational approach for evaluating the potential of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide in photonic applications [27] [28] [29]. Hyperpolarizability tensors provide quantitative measures of a molecule's response to applied electric fields, directly correlating with second and third-order nonlinear optical effects [9] [30] [31].

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Dates

Last modified: 08-15-2023

Explore Compound Types